molecular formula C14H16N2 B2871158 1-Phenyl-3-(pyridin-3-YL)propan-2-amine CAS No. 1082648-77-8

1-Phenyl-3-(pyridin-3-YL)propan-2-amine

Cat. No.: B2871158
CAS No.: 1082648-77-8
M. Wt: 212.296
InChI Key: AJJUHFIHXUQHMV-UHFFFAOYSA-N
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Description

“1-Phenyl-3-(pyridin-3-YL)propan-2-amine” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group attached to the second carbon of a propan-2-amine, with a pyridin-3-yl group also attached to the same carbon .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 212.29 . It is a liquid at room temperature .

Scientific Research Applications

Variability in Chemistry and Properties

A comprehensive review by Boča et al. (2011) delves into the chemistry of compounds containing pyridine derivatives, emphasizing their preparation procedures, properties, and the formation of complex compounds. This review highlights the spectroscopic properties, structures, magnetic properties, and the biological and electrochemical activity of these compounds, pointing out areas for potential future research, including unknown analogs of "1-Phenyl-3-(pyridin-3-YL)propan-2-amine" (Boča, Jameson, & Linert, 2011).

Reactions with C- and N-Nucleophiles

Research by Kamneva et al. (2018) systematizes data on the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents, demonstrating that the reaction direction is influenced by the initial reagents' structure, the strength of the nucleophilic agent, and reaction conditions. This work showcases the synthesis of a wide array of compounds, including amides and heterocyclic compounds, underscoring the versatility of "this compound" in synthetic chemistry (Kamneva, Anis’kova, & Egorova, 2018).

Optoelectronic Materials

The incorporation of pyridine and pyrimidine fragments into π-extended conjugated systems is highlighted by Lipunova et al. (2018) for creating novel optoelectronic materials. This review discusses luminescent small molecules and chelate compounds, emphasizing their application in photo- and electroluminescence, demonstrating the potential of "this compound" derivatives in the development of electronic devices and luminescent elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with intracellular targets like akt and its downstream target pras40 .

Mode of Action

It’s known that similar compounds can inhibit intracellular akt activation . This suggests that 1-Phenyl-3-(pyridin-3-YL)propan-2-amine might interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Based on its potential interaction with akt and pras40 , it could be inferred that it might affect pathways related to cell survival and proliferation.

Result of Action

Based on its potential interaction with akt and pras40 , it might influence cell survival and proliferation.

Properties

IUPAC Name

1-phenyl-3-pyridin-3-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-14(9-12-5-2-1-3-6-12)10-13-7-4-8-16-11-13/h1-8,11,14H,9-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJUHFIHXUQHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CN=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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